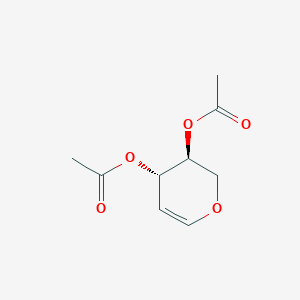

3,4-Di-O-acetyl-d-arabinal

概要

説明

KL002は、10%のポリテトラフルオロエチレンを含むアセタール(ポリオキシメチレン)コポリマー樹脂をベースにした化合物です。 耐摩耗性に優れ、電子部品、パーソナルケア製品、パーソナルコンピューティングなど、さまざまな用途で使用されています .

製造方法

合成ルートと反応条件

KL002は、アセタール(ポリオキシメチレン)コポリマー樹脂とポリテトラフルオロエチレンを組み合わせることで合成されます。 このプロセスには、以下の手順が含まれます。

重合: アセタール(ポリオキシメチレン)は、ホルムアルデヒドまたはトリオキサンの重合によって重合されます。

ブレンド: 重合されたアセタール(ポリオキシメチレン)は、次にポリテトラフルオロエチレンとブレンドされて、所望の特性が得られます。

工業生産方法

KL002の工業生産には、射出成形技術が用いられます。 この方法は、精密な寸法と高い耐摩耗性を備えた部品を効率的に生産することができます .

準備方法

Synthetic Routes and Reaction Conditions

KL002 is synthesized by combining Acetal (Polyoxymethylene) Copolymer resin with Polytetrafluoroethylene. The process involves the following steps:

Polymerization: Acetal (Polyoxymethylene) is polymerized through the polymerization of formaldehyde or trioxane.

Blending: The polymerized Acetal (Polyoxymethylene) is then blended with Polytetrafluoroethylene to achieve the desired properties.

Industrial Production Methods

The industrial production of KL002 involves injection molding technology. This method allows for the efficient production of components with precise dimensions and high wear resistance .

化学反応の分析

反応の種類

KL002は、安定した高分子構造のため、化学反応よりも物理的な相互作用を主に行います。 以下の種類の反応に関与する可能性があります。

酸化: 強力な酸化剤への暴露は、ポリマーの分解につながる可能性があります。

熱分解: 高温では、KL002は熱分解を起こし、ホルムアルデヒドを放出する可能性があります。

一般的な試薬と条件

酸化剤: 硝酸などの強力な酸化剤は、KL002を分解する可能性があります。

熱条件: 高温は熱分解を引き起こす可能性があります。

生成される主な生成物

ホルムアルデヒド: KL002の熱分解は、ホルムアルデヒドを放出する可能性があります。

分解されたポリマー断片: 酸化は、分解されたポリマー断片の形成につながる可能性があります。

科学研究への応用

KL002は、次のような幅広い科学研究への応用があります。

化学: さまざまな化学機器で耐摩耗性材料として使用されます。

生物学: 耐薬品性のために、実験室用機器の製造に使用されます。

医学: 耐摩耗性と低摩擦が重要な医療機器に使用されます。

科学的研究の応用

Medicinal Chemistry

3,4-Di-O-acetyl-D-arabinal is utilized in the synthesis of various bioactive compounds. Its acetylated form enhances solubility and stability, making it suitable for drug formulation. Research indicates that derivatives of D-arabinose exhibit antiviral and antibacterial properties, suggesting that this compound could serve as a precursor in developing new therapeutics.

Carbohydrate Chemistry

The compound plays a significant role in carbohydrate chemistry as a building block for synthesizing more complex carbohydrates. It has been used in reactions to form glycosides and oligosaccharides, which are essential for studying glycoproteins and glycolipids. The ability to modify the hydroxyl groups through acetylation allows for the exploration of structure-function relationships in carbohydrate-based molecules .

Biochemical Research

In proteomics, this compound can be employed as a biochemical tool to study enzyme interactions and carbohydrate metabolism. Its role as a substrate in enzymatic reactions provides insights into enzymatic mechanisms and carbohydrate transformations .

Case Study 1: Synthesis of Glycosides

A study demonstrated the use of this compound in synthesizing glycosides through glycosylation reactions. The acetyl groups facilitate the reaction by protecting hydroxyl functionalities, allowing for selective reactivity. The resulting glycosides exhibited enhanced biological activity compared to their non-acetylated counterparts .

Case Study 2: Antiviral Activity

Research investigating the antiviral properties of D-arabinose derivatives revealed that compounds derived from this compound exhibited significant activity against certain viruses. The modifications introduced by acetylation were found to improve binding affinity to viral receptors, paving the way for potential therapeutic applications .

作用機序

KL002は、化学的な相互作用ではなく、物理的な特性によってその効果を発揮します。 ポリテトラフルオロエチレンの存在は、固有の潤滑性を提供し、摩擦と摩耗を低減します。 これは、低摩擦と高い耐摩耗性が不可欠な用途に適しています .

類似化合物の比較

類似化合物

アセタール(ポリオキシメチレン)ホモポリマー: 構造は似ていますが、ポリテトラフルオロエチレンが添加されていないため、耐摩耗性が低くなっています。

ポリアミド(ナイロン): 耐摩耗性に優れていますが、KL002とは機械的特性が異なります。

ポリエーテルエーテルケトン: 高い熱安定性と耐摩耗性で知られていますが、KL002よりも高価です。

KL002の独自性

KL002は、アセタール(ポリオキシメチレン)コポリマーとポリテトラフルオロエチレンを組み合わせたことで、耐摩耗性、低摩擦、費用対効果のバランスを実現しており、ユニークです。 これにより、これらの特定の特性を必要とする用途に最適な選択肢となっています .

類似化合物との比較

Similar Compounds

Acetal (Polyoxymethylene) Homopolymer: Similar in structure but lacks the added Polytetrafluoroethylene, resulting in lower wear resistance.

Polyamide (Nylon): Offers good wear resistance but has different mechanical properties compared to KL002.

Polyetheretherketone: Known for its high thermal stability and wear resistance but is more expensive than KL002.

Uniqueness of KL002

KL002 is unique due to its combination of Acetal (Polyoxymethylene) Copolymer and Polytetrafluoroethylene, providing a balance of wear resistance, low friction, and cost-effectiveness. This makes it a preferred choice for applications requiring these specific properties .

生物活性

3,4-Di-O-acetyl-D-arabinal is a glycosylated compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications in drug development based on diverse research findings.

This compound is characterized by the molecular formula and is classified as a spiroketal monofluoride. Its structure features two acetyl groups attached to the D-arabinose moiety, which influences its solubility and reactivity in biological systems . The compound predominantly adopts a 4H5 conformation, which is crucial for its interaction with biological targets .

Antidiabetic Effects

Research has indicated that this compound exhibits significant antidiabetic properties. In vitro studies have shown that it can inhibit α-glucosidase activity, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced glucose absorption in the intestines, making it a potential candidate for managing postprandial hyperglycemia .

Modulation of CFTR Activity

A notable application of this compound lies in its role as a prodrug for ivacaftor glycosides. Studies suggest that this compound can enhance the potency of ivacaftor in modulating the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This modulation is crucial for improving chloride ion transport across epithelial cells, which is beneficial in treating cystic fibrosis .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with altered biological activities. For instance, it has been used as a precursor in synthesizing other bioactive compounds like pollenopyrroside A and shensongine A through selective deacetylation and further chemical modifications .

In Vitro Studies

- α-Glucosidase Inhibition : In vitro assays demonstrated that this compound inhibited α-glucosidase with an IC50 value comparable to standard antidiabetic drugs like acarbose .

- CFTR Modulation : Experiments showed that when combined with ivacaftor glycosides, this compound significantly increased the efficacy of CFTR modulation in cell cultures derived from cystic fibrosis patients .

Table: Summary of Biological Activities

特性

IUPAC Name |

[(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-Di-O-acetyl-d-arabinal behave as a reactive partner in organic synthesis?

A1: this compound acts as a versatile building block in organic synthesis, particularly in Diels-Alder reactions. [] It reacts as a dienophile with various dienes, including 2,3-dimethylbutadiene, cyclopentadiene, and 1,3-cyclohexadiene, yielding tetrahydrobenzopyranones. The stereochemistry of these reactions is highly controlled, leading to the formation of products with a predictable arrangement of stereogenic centers. []

Q2: What determines the stereochemical outcome when this compound is used in reactions to form dihydropyranones?

A2: The configuration of the C-4 stereocenter in this compound plays a crucial role in dictating the stereochemistry of the resulting dihydropyranone. [] For instance, reacting this compound with benzyl alcohol in the presence of tin(IV) chloride produces the (S)-enantiomer of the dihydropyranone. In contrast, employing the L-arabinal derivative leads to the formation of the (R)-enantiomer. [] This control over stereochemistry is invaluable for synthesizing enantiomerically pure compounds.

Q3: Beyond Diels-Alder reactions, are there other notable reactions involving this compound?

A3: Yes, this compound also participates in iodofluorination reactions. [] Treatment with iodine monofluoride results in the addition of iodine and fluorine across the double bond, yielding epimeric cis-iodofluorides. These iodofluorinated sugars can serve as valuable intermediates in carbohydrate synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。